Diethyl 3-bromocyclobutane-1,1-dicarboxylate

Description

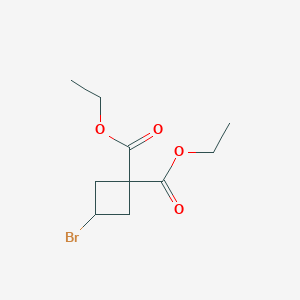

Diethyl 3-bromocyclobutane-1,1-dicarboxylate is a cyclobutane-derived ester featuring a bromine substituent at the 3-position and two ethoxycarbonyl groups at the 1,1-positions. This compound is structurally characterized by its strained four-membered ring, which influences its reactivity and physical properties. The bromine atom introduces both steric bulk and electronic effects, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Heck reactions) where bromine serves as a leaving group .

Properties

IUPAC Name |

diethyl 3-bromocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAKDWUPHWGPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50837085 | |

| Record name | Diethyl 3-bromocyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50837085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827032-77-9 | |

| Record name | 1,1-Diethyl 3-bromo-1,1-cyclobutanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827032-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 3-bromocyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50837085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-bromocyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of diethyl cyclobutane-1,1-dicarboxylate. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Bromine substituents in cyclopropane/cyclobutane dicarboxylates are susceptible to nucleophilic displacement. For example:

-

Hydrolysis : Diethyl 3-bromocyclopentane-1,1-dicarboxylate ( ) reacts with aqueous bases to form hydroxyl derivatives, though specific kinetics for the cyclobutane analog remain undocumented.

-

Thiosulfate Treatment : Brominated cyclopropane derivatives (e.g., diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate) undergo nucleophilic cleavage with sodium thiosulfate to yield des-halo products .

Elimination Reactions

Bromine atoms in strained rings can participate in dehydrohalogenation:

Reduction Reactions

The bromine substituent can be reduced to hydrogen:

Cross-Coupling Reactions

Brominated cyclopropane/cyclobutane esters may participate in Suzuki or Stille couplings. For example:

-

Cyclopropane Derivatives : Visible-light-induced cyclopropanation of dibromomalonates with alkenes using Ru(bpy)₃Cl₂ yielded polysubstituted cyclopropanes . A similar approach could functionalize bromocyclobutane dicarboxylates.

Ring-Opening Reactions

Strained rings with bromine substituents undergo ring-opening under specific conditions:

-

Acid/Base-Mediated Cleavage : Cyclopropane dicarboxylates with bromine at the bridgehead open in acidic or basic media to form diesters of acyclic diacids . For cyclobutane analogs, ring-opening would likely produce longer-chain dicarboxylates.

Table 1: Comparative Reactivity of Brominated Cycloalkane Dicarboxylates

Key Limitations in Literature

Scientific Research Applications

Diethyl 3-bromocyclobutane-1,1-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3-bromocyclobutane-1,1-dicarboxylate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester groups are reduced to alcohols via hydride transfer from the reducing agent .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The bromine atom in this compound enhances electrophilicity at the 3-position, facilitating nucleophilic substitution or transition-metal-catalyzed cross-coupling. In contrast, the hydroxyl group in its hydroxy analogue promotes hydrogen bonding and oxidation pathways .

Ring Strain and Stability :

- Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogues, increasing their susceptibility to ring-opening reactions. For example, diethyl cyclopent-3-ene-1,1-dicarboxylate undergoes dichlorocarbene addition at the double bond, while cyclobutane derivatives are more prone to ring expansion or fragmentation .

Spectroscopic Trends :

- $^{13}\text{C NMR}$ data for diethyl cyclopent-3-ene-1,1-dicarboxylate show carbonyl carbons at 167.9 ppm and olefinic carbons at 125.4–134.2 ppm , whereas diethyl 3-hydroxycyclobutane-1,1-dicarboxylate exhibits carbonyl signals at 193.7 ppm and hydroxyl-bearing carbons at 83.7 ppm . The brominated derivative is expected to display downfield shifts for the C-3 carbon due to bromine’s electronegativity.

Challenges and Limitations

- Stereochemical Control : The strained cyclobutane ring complicates stereoselective synthesis, particularly for brominated derivatives requiring precise bromine placement .

- Solubility Issues : Isopropyl esters (e.g., diisopropyl 3-oxocyclobutane-1,1-dicarboxylate) exhibit lower solubility in polar solvents compared to ethyl esters, limiting their use in aqueous-phase reactions .

Biological Activity

Diethyl 3-bromocyclobutane-1,1-dicarboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with two carboxylate groups and a bromine substituent. The molecular formula can be represented as . The bromine atom may influence the compound's lipophilicity and reactivity, potentially enhancing its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, impacting processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, modulating their activity. This interaction could influence signaling pathways critical for cell survival and growth.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antitumor | 0.065 - 9.4 | Enzyme inhibition | |

| Antioxidant | Not specified | Free radical scavenging | |

| Antiproliferative | 0.17 - 2.69 | Apoptosis induction |

Case Study: Antitumor Activity

In a study focusing on the antitumor properties of this compound, it was found to exhibit significant inhibitory effects on various cancer cell lines. The compound demonstrated an IC50 value ranging from to against A-549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines. The mechanism involved the inhibition of specific tyrosine kinases that play crucial roles in tumor cell proliferation .

Case Study: Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. While specific IC50 values were not detailed in the studies reviewed, the compound's structure suggests potential efficacy in scavenging free radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.